3,3,4,4-Tetrafluorocyclobutene

Atmospheric chemistry Greenhouse gas assessment Hydrofluoroolefin (HFO) screening

3,3,4,4-Tetrafluorocyclobutene (TFCB, HFO-c1334zz) is a partially fluorinated, four-membered cycloalkene with the molecular formula C₄H₂F₄ (MW 126.05 g/mol), characterized by a pair of vinylic C–H bonds and a fully fluorinated allylic –CF₂–CF₂– bridge. It is a volatile liquid at ambient conditions (b.p.

Molecular Formula C4H2F4
Molecular Weight 126.05 g/mol
CAS No. 2714-38-7
Cat. No. B8262446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3,4,4-Tetrafluorocyclobutene
CAS2714-38-7
Molecular FormulaC4H2F4
Molecular Weight126.05 g/mol
Structural Identifiers
SMILESC1=CC(C1(F)F)(F)F
InChIInChI=1S/C4H2F4/c5-3(6)1-2-4(3,7)8/h1-2H
InChIKeyGHTJJDFBXCKNEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,3,4,4-Tetrafluorocyclobutene CAS 2714-38-7: Core Specifications and Sourcing Context for Fluorinated Cyclobutene Procurement


3,3,4,4-Tetrafluorocyclobutene (TFCB, HFO-c1334zz) is a partially fluorinated, four-membered cycloalkene with the molecular formula C₄H₂F₄ (MW 126.05 g/mol), characterized by a pair of vinylic C–H bonds and a fully fluorinated allylic –CF₂–CF₂– bridge [1]. It is a volatile liquid at ambient conditions (b.p. 54–55 °C, refractive index 1.3114) with a significant ground-state dipole moment of 3.43 D [2]. Commercial availability ≥97% purity positions TFCB as an accessible building block for organofluorine synthesis, materials science, and atmospheric chemistry research .

Why 3,3,4,4-Tetrafluorocyclobutene Cannot Be Replaced by Other Fluorocyclobutenes Without Quantitative Performance Loss


Fluorinated cyclobutenes are not interchangeable drop-in alternatives: the number and positional placement of fluorine atoms fundamentally dictate ring strain, thermal isomerization equilibrium, electrophilic reactivity toward OH radicals, and the resulting atmospheric lifetime [1]. Perfluorination (as in hexafluorocyclobutene, PFO-c1316) eliminates the vinylic C–H bonds that make TFCB reactive in ring-opening cross metathesis (ROCM) and Diels-Alder cycloadditions, while non-fluorinated cyclobutene lacks the electron-withdrawing character required for electrophilic dienophile activity [2][3]. Even a single additional vinylic fluorine (as in 1,3,3,4,4-pentafluorocyclobutene) can shift the OH rate constant by over 2.7-fold and more than quintuple the global warming potential, invalidating TFCB as a low-GWP specialty gas candidate [1].

Head-to-Head Quantitative Differentiation of 3,3,4,4-Tetrafluorocyclobutene Against Closest Fluorocyclobutene Analogs


OH Radical Reactivity and Atmospheric Lifetime: TFCB vs. Pentafluorocyclobutene vs. Hexafluorocyclobutene

The second-order rate constant for reaction with hydroxyl radicals at 298 K was measured directly for three fluorocyclobutenes using a relative rate method. TFCB (HFO-c1334zz) exhibits a k(OH) of 1.77 × 10⁻¹³ cm³ molecule⁻¹ s⁻¹, which is 2.75-fold higher than 1,3,3,4,4-pentafluorocyclobutene (HFO-c1325yz, 0.644 × 10⁻¹³) and 4.40-fold higher than hexafluorocyclobutene (PFO-c1316, 0.402 × 10⁻¹³) [1]. Consequently, the derived atmospheric lifetime for TFCB is 65 days—the shortest in the series, compared to 180 days for the pentafluoro analog and 288 days for the perfluorinated compound [1]. The Arrhenius expression for TFCB is k(T) = (8.47 ± 1.96) × 10⁻¹³ exp[(–475 ± 68)/T] [1], independently corroborated by an NIST kinetics entry giving k(T) = 3.28 × 10⁻¹³ exp(–1580/RT) over 253–328 K [2].

Atmospheric chemistry Greenhouse gas assessment Hydrofluoroolefin (HFO) screening

Quantitative Thermal Isomerization Kinetics and Ring-Strain Differentiation: TFCB vs. Perfluorocyclobutene vs. Cyclobutene

The thermal isomerization of 3,3,4,4-tetrafluorocyclobutene proceeds quantitatively to 1,1,4,4-tetrafluorobuta-1,3-diene over 306–360 °C, with the high-pressure-limit Arrhenius equation log k/s⁻¹ = 14.09 ± 0.05 – (200,600 ± 500 J mol⁻¹)/2.303 RT [1]. The reaction is homogeneous, first-order, and essentially irreversible—giving an activation energy of 200.6 kJ mol⁻¹ [1]. By contrast, the equilibrium for perfluorocyclobutene (hexafluorocyclobutene) disfavors the ring-opened product, and cyclobutene isomerizes exothermically with a significantly different rate profile owing to its unsubstituted ring [2][3]. TFCB occupies a unique kinetic niche: it retains sufficient ring strain (ring puckering mode at 133 cm⁻¹) to drive quantitative ring-opening, yet fluorination stabilizes the transition state enough to permit preparative utility [4].

Thermal isomerization Ring strain Fluorodiene synthesis Kinetics

Ground-State Structural Differentiation: Bond Lengths and Dipole Moment of TFCB vs. Cyclobutene and Chlorinated Analogs

Microwave spectroscopy of 3,3,4,4-tetrafluorocyclobutene yields a dipole moment of 3.43 ± 0.02 D—substantially larger than the zero dipole moment of centrosymmetric cyclobutene [1]. The F₂C–CF₂ bond (C3–C4) in TFCB is significantly shorter than the corresponding C–C single bond in cyclobutene, a change consistently explained by rehybridization and hyperconjugative effects of allylic fluorine substitution [1][2]. Coupled-cluster computations on the complete fluorocyclobutene series confirm that fluorination at allylic positions strengthens the C₍ₛₚ₃₎–C₍ₛₚ₃₎ bond, whereas chlorination has the opposite effect; 1,2-dichloro-3,3,4,4-tetrafluorocyclobutene shows a C3–C4 bond longer by ~0.05 Å compared to TFCB's microwave-derived value [3][4]. These structural parameters directly influence ring strain energy and the propensity for electrocyclic ring-opening.

Molecular structure Microwave spectroscopy Bond length Quantum chemistry

ROCM Reactivity: TFCB as the First Demonstrated Polyfluorinated Cyclobutene Substrate for Ring-Opening Cross Metathesis

3,3,4,4-Tetrafluorocyclobutene is the first polyfluorinated strained cyclobutene demonstrated to undergo ring-opening cross metathesis (ROCM), catalysed by Grubbs or Hoveyda-Grubbs 2nd generation precatalysts, to yield non-symmetrical dienes bearing a tetrafluoroethylene (–CF₂–CF₂–) spacer [1]. This reactivity is enabled specifically by the presence of two vinylic C–H bonds, which are absent in perfluorocyclobutene (hexafluorocyclobutene, PFO-c1316). The ROCM products—1-butoxy-3,3,4,4-tetrafluorohexa-1,5-diene and derivatives—were subsequently elaborated via regioselective cross metathesis with styrenes and dihydroxylation/cyclization to 3,3,4,4-tetrafluorohexopyranose [1]. No analogous ROCM chemistry has been reported for perfluorocyclobutene, 1,2-dichlorotetrafluorocyclobutene, or pentafluorocyclobutene, making TFCB the sole monomeric entry point to this fluorinated diene chemical space.

Ring-opening cross metathesis Fluorinated dienes Olefin metathesis Fluorine chemistry

Physicochemical Handling Profile: Boiling Point and Density Differentiation for Laboratory-Scale Procurement

3,3,4,4-Tetrafluorocyclobutene is a clear liquid at ambient temperature with a boiling point of 54–55 °C, in contrast to the gaseous hexafluorocyclobutene (b.p. 5–6 °C) that requires cold-condensation handling [1]. The ~49 °C boiling point elevation relative to the perfluorinated analog significantly simplifies benchtop manipulation, enabling standard liquid-transfer techniques without specialized low-temperature equipment [1]. Both compounds are volatile; TFCB's refractive index is 1.3114 and it is classified as an irritant (skin, eye, respiratory) , while the perfluoro analog has a refractive index of ~1.294 [1]. The liquid-phase ambient-temperature form of TFCB reduces loss-to-headspace during weighing and transfer, a practical advantage for stoichiometric precision in milligram-to-gram scale synthesis.

Physicochemical properties Laboratory handling Volatility Procurement specifications

High-Confidence Application Scenarios for 3,3,4,4-Tetrafluorocyclobutene Based on Verified Quantitative Differentiation


Low-Global-Warming-Potential Specialty Gas Screening and Atmospheric Fate Modeling

TFCB (HFO-c1334zz) provides a GWP₁₀₀ of just 6 with a 65-day atmospheric lifetime—the lowest in the hydrofluorocyclobutene series (vs. GWP₁₀₀ of 31 for HFO-c1325yz and 65 for PFO-c1316; lifetimes of 180 and 288 days respectively) [1]. Its radiative efficiency of 0.088 W m⁻² ppb⁻¹ is also the lowest among the three [1]. These values make TFCB the preferred reference compound for environmental-impact benchmarking of fluorinated cyclic olefins in regulatory submission dossiers and atmospheric modeling studies [1].

Synthesis of Tetrafluoroethylene-Spaced Non-Symmetrical Dienes via ROCM

As the only polyfluorinated cyclobutene demonstrated to undergo ring-opening cross metathesis, TFCB serves as the sole monomeric platform for constructing non-symmetrical dienes with a –CF₂–CF₂– spacer [2]. The ROCM products are further elaborated via regioselective cross metathesis with styrenes and oxidative cyclization to 3,3,4,4-tetrafluorohexopyranoses—a fluorinated carbohydrate analog space reachable only through TFCB as the starting material [2].

Preparative-Scale Synthesis of 1,1,4,4-Tetrafluorobuta-1,3-diene for Diels-Alder Cycloadditions

TFCB undergoes quantitative, irreversible thermal isomerization to a single diene product (1,1,4,4-tetrafluorobuta-1,3-diene) with well-characterized Arrhenius kinetics (Ea = 200.6 kJ mol⁻¹) [3]. This enables straightforward gram-scale preparation of the fluorinated diene without isomeric separation, which can then serve as a diene partner in Diels-Alder reactions or as a monomer for fluorinated polymer synthesis [3]. The irreversible nature of the isomerization contrasts with the unfavorable equilibrium for perfluorocyclobutene, making TFCB the only practical thermal precursor to a tetrafluorobutadiene building block [3][4].

Dienophile for Diels-Alder Construction of Fluorinated Benzocyclobutenes and Six-Membered Carbocycles

TFCB acts as an active dienophile in [4+2] cycloadditions, reacting with conjugated dienes to form six-membered rings and, with appropriate dienes, yielding fluorinated benzocyclobutene derivatives [5]. This dienophilic activity is conferred by the electron-withdrawing effect of the four allylic fluorine atoms, which is absent in the parent cyclobutene and differs from the reactivity profile of perfluorocyclobutene [5]. The resulting fluorinated benzocyclobutenes serve as intermediates for polycyclic fluorinated scaffolds relevant to medicinal chemistry and materials science [5].

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